molecular formula C16H17BrN2O2 B268834 3-bromo-4-propoxy-N-(pyridin-3-ylmethyl)benzamide

3-bromo-4-propoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B268834
M. Wt: 349.22 g/mol
InChI Key: ATFLBKYAJXJGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-propoxy-N-(pyridin-3-ylmethyl)benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. BPPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

3-bromo-4-propoxy-N-(pyridin-3-ylmethyl)benzamide acts as a positive allosteric modulator of the GABA-A receptor, meaning that it enhances the receptor's response to the neurotransmitter GABA. By binding to a site on the receptor distinct from the GABA binding site, this compound increases the affinity of the receptor for GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of GABA-A receptor function, the inhibition of glutamate release, and the reduction of neuronal excitability. These effects make this compound a valuable tool for studying a range of neurological and psychiatric disorders, including anxiety, depression, and epilepsy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-bromo-4-propoxy-N-(pyridin-3-ylmethyl)benzamide is its high affinity for the GABA-A receptor, making it a useful tool for studying the receptor's function. However, this compound also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.

Future Directions

There are a number of potential future directions for research on 3-bromo-4-propoxy-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of more selective modulators of the GABA-A receptor, which could provide more targeted therapies for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical applications.

Synthesis Methods

3-bromo-4-propoxy-N-(pyridin-3-ylmethyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-bromo-4-propoxybenzoic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent. Other methods involve the use of different starting materials and reaction conditions, but all result in the production of this compound.

Scientific Research Applications

3-bromo-4-propoxy-N-(pyridin-3-ylmethyl)benzamide has been used extensively in scientific research as a tool for studying a variety of biological processes. One of the primary applications of this compound is in the study of the GABA-A receptor, a protein that plays a key role in the regulation of neuronal activity. This compound has been shown to bind to the GABA-A receptor with high affinity, making it a useful tool for studying the receptor's function.

properties

Molecular Formula

C16H17BrN2O2

Molecular Weight

349.22 g/mol

IUPAC Name

3-bromo-4-propoxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C16H17BrN2O2/c1-2-8-21-15-6-5-13(9-14(15)17)16(20)19-11-12-4-3-7-18-10-12/h3-7,9-10H,2,8,11H2,1H3,(H,19,20)

InChI Key

ATFLBKYAJXJGMB-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br

Origin of Product

United States

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